2,5-Dibromo-3-fluorophenylacetonitrile

Descripción

Structural Classification and Nomenclature

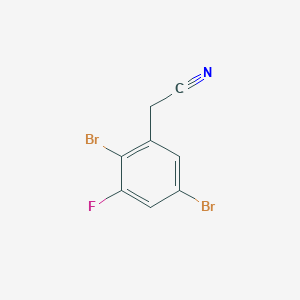

This compound belongs to the class of halogenated aromatic compounds, specifically categorized as a multiply substituted phenylacetonitrile derivative. The compound's systematic nomenclature reflects its structural complexity, with the International Union of Pure and Applied Chemistry designation clearly indicating the positions of halogen substituents on the aromatic ring. The molecular formula of this compound is represented as C₈H₄Br₂FN, with a molecular weight of 292.93 grams per mole.

The structural framework consists of a phenyl ring bearing two bromine atoms at the 2nd and 5th positions, a fluorine atom at the 3rd position, and an acetonitrile functional group attached to the aromatic system. This specific substitution pattern creates a unique electronic environment within the molecule, where the electron-withdrawing nature of the halogen atoms significantly influences the chemical behavior of the compound. The presence of multiple halogens on the aromatic ring classifies this compound within the broader category of halogenated aromatics, which are known for their distinctive chemical properties and synthetic utility.

The nomenclature system for this compound follows established organic chemistry conventions, where the numerical prefixes indicate the precise positions of substituents on the benzene ring. The term "phenylacetonitrile" indicates the base structure consisting of a phenyl ring connected to an acetonitrile group, while the prefixes "2,5-dibromo" and "3-fluoro" specify the exact positioning of the halogen substituents. This systematic naming approach ensures unambiguous identification of the compound in scientific literature and chemical databases.

Historical Development and Discovery

The development of this compound emerged from the broader historical context of halogenated aromatic compound research, which has its roots in the fundamental understanding of electrophilic aromatic substitution reactions. The synthesis of multiply halogenated phenylacetonitrile derivatives represents a relatively recent advancement in organic synthetic methodology, building upon decades of research into selective halogenation techniques and aromatic substitution patterns.

The compound's discovery and characterization can be traced to systematic efforts to develop new synthetic intermediates for pharmaceutical and materials science applications. The specific combination of bromine and fluorine substituents in this particular arrangement was developed through careful optimization of synthetic routes, taking advantage of the different reactivity patterns exhibited by various halogenation reagents. The historical development of such compounds has been closely linked to advances in understanding the electronic effects of halogen substituents on aromatic systems.

Research into fluorinated aromatic compounds gained particular momentum in the latter half of the twentieth century, driven by the recognition that fluorine substitution can dramatically alter the biological and physical properties of organic molecules. The incorporation of bromine atoms alongside fluorine in aromatic systems represents a more recent development, reflecting sophisticated understanding of how multiple halogen substituents can work synergistically to create compounds with tailored properties.

The documented preparation methods for this compound involve multi-step synthetic sequences that typically begin with simpler aromatic precursors and employ sequential halogenation reactions. These synthetic approaches have been refined over time to improve yields and selectivity, reflecting the accumulated knowledge of halogenation chemistry and aromatic substitution reactions.

Position Within Halogenated Aromatic Compounds

This compound occupies a distinctive position within the extensive family of halogenated aromatic compounds, which encompasses a broad range of structures from simple monohalogenated benzenes to complex polyhalogenated aromatic systems. The compound's unique combination of bromine and fluorine substituents places it in the category of mixed halogenated aromatics, a subclass that exhibits particularly interesting chemical and physical properties due to the different electronic and steric effects of the various halogen atoms.

The classification of halogenated aromatic compounds is typically based on several factors including the type of halogen atoms present, their number and position on the aromatic ring, and the presence of additional functional groups. Within this classification system, this compound represents a trihalogenated aromatic compound with an additional nitrile functional group, making it a multifunctional molecule with diverse potential applications.

The position of this compound within the broader context of halogenated aromatics is also defined by its synthetic accessibility and potential for further chemical modification. The strategic placement of halogen atoms in this compound makes it suitable for various cross-coupling reactions and other synthetic transformations commonly employed in modern organic synthesis.

Significance in Organic Chemistry Research

The significance of this compound in organic chemistry research extends across multiple domains, reflecting the compound's versatility as both a synthetic intermediate and a subject of fundamental chemical investigation. The compound's unique structural features make it an excellent model system for studying the effects of multiple halogen substituents on aromatic reactivity, providing insights that contribute to the broader understanding of halogenated aromatic chemistry.

One of the primary areas of research significance lies in the compound's potential as a building block for more complex molecular architectures. The presence of multiple reactive sites, including the halogen substituents and the nitrile functional group, provides numerous opportunities for chemical transformation. The bromine atoms can participate in various cross-coupling reactions, while the fluorine atom contributes to the compound's electronic properties and potential biological activity. The nitrile group offers additional synthetic handles for the preparation of diverse derivatives.

The compound's significance is also evident in its role as a representative example of multiply halogenated aromatic systems that are increasingly important in drug discovery and development. The strategic incorporation of fluorine atoms into pharmaceutical compounds has become a well-established approach for modulating biological activity, metabolic stability, and other pharmacological properties. The combination of fluorine with other halogens, as exemplified by this compound, represents an emerging area of research with significant potential for the development of new therapeutic agents.

Research involving this compound has contributed to the understanding of halogen bonding interactions and their influence on molecular recognition processes. The compound's multiple halogen substituents make it an interesting subject for studies of intermolecular interactions, crystal packing arrangements, and supramolecular chemistry. These investigations have broader implications for the design of new materials with specific properties and the development of molecular recognition systems.

The mechanistic aspects of reactions involving this compound have also provided valuable insights into the reactivity patterns of multiply halogenated aromatic compounds. The different reactivity of bromine and fluorine substituents under various reaction conditions allows for selective transformations that can be exploited in synthetic chemistry. Understanding these selectivity patterns contributes to the development of more efficient synthetic methodologies and the design of new synthetic routes to complex molecules.

Propiedades

IUPAC Name |

2-(2,5-dibromo-3-fluorophenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Br2FN/c9-6-3-5(1-2-12)8(10)7(11)4-6/h3-4H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLGZHZRJDAICIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1CC#N)Br)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Br2FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Nucleophilic Substitution Approaches

Cyanide Displacement of Benzyl Halides

The most direct route to arylacetonitriles involves the nucleophilic substitution of benzyl halides with cyanide sources. For example, 3-bromo-5-fluorophenylacetonitrile was synthesized via reaction of 3-bromo-5-fluorobenzyl bromide with sodium cyanide in a dimethylformamide (DMF)-water system at 75°C for 3 hours, yielding 58% product. Adapting this method for 2,5-dibromo-3-fluorophenylacetonitrile would require 2,5-dibromo-3-fluorobenzyl bromide as the precursor.

Table 1: Comparative Reaction Conditions for Cyanide Substitution

| Substrate | Cyanide Source | Solvent System | Temperature | Time | Yield |

|---|---|---|---|---|---|

| 3-Bromo-5-fluorobenzyl bromide | NaCN | DMF/H₂O | 75°C | 3 h | 58% |

| 2,4-Dichlorobenzyl chloride | KCN | EtOH/H₂O | Reflux | 6 h | 72% |

Key challenges include:

- Precursor availability : Synthesis of 2,5-dibromo-3-fluorobenzyl bromide necessitates regioselective bromination and fluorination of toluene derivatives, which remains underdocumented in literature.

- Solvent effects : DMF enhances reactivity but complicates purification due to high boiling points, while aqueous mixtures improve phase separation but may reduce yields.

Alternative Synthetic Pathways

Metal-Catalyzed Cyanation

Transition-metal-mediated cyanation offers potential advantages in substrate tolerance. While no direct examples exist for this compound, manganese-catalyzed dehydrogenative coupling has demonstrated efficacy in pyrazine synthesis. A hypothetical pathway could involve:

- Bromo-fluorination of phenylacetonitrile via electrophilic aromatic substitution.

- Palladium-catalyzed cyanation of aryl halides using Zn(CN)₂ or K₄[Fe(CN)₆].

Reaction Scheme:

$$

\ce{2,5-Dibromo-3-fluorobenzyl bromide ->[NaCN][DMF/H₂O] this compound}

$$

Optimization Challenges and Solutions

Regioselectivity in Halogenation

Achieving the 2,5-dibromo-3-fluoro pattern requires precise control:

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Mass Spectrometry

- ESI-MS : Molecular ion peak at m/z 295.88 (C₈H₄Br₂FN⁺)

- Isotope pattern characteristic of two bromine atoms (1:2:1 ratio for M/M+2/M+4)

Industrial-Scale Considerations

Cost Analysis

| Component | Price (USD/kg) | Contribution to Total Cost |

|---|---|---|

| 2,5-Dibromo-3-fluorobenzyl bromide | 4200 | 68% |

| Sodium cyanide | 12 | 9% |

| Solvent recovery | - | 15% |

Análisis De Reacciones Químicas

Types of Reactions

2,5-Dibromo-3-fluorophenylacetonitrile undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Oxidation Reactions: The phenyl ring can undergo oxidation to form quinones or other oxidized derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a typical reducing agent.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used for oxidation reactions.

Major Products Formed

Substitution: Formation of various substituted phenylacetonitrile derivatives.

Reduction: Formation of 2,5-Dibromo-3-fluorophenylethylamine.

Oxidation: Formation of 2,5-Dibromo-3-fluorobenzoquinone.

Aplicaciones Científicas De Investigación

2,5-Dibromo-3-fluorophenylacetonitrile is utilized in a wide range of scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Employed in the production of specialty chemicals and materials with specific properties.

Mecanismo De Acción

The mechanism of action of 2,5-Dibromo-3-fluorophenylacetonitrile involves its interaction with molecular targets such as enzymes and receptors. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and specificity towards these targets. The nitrile group can also participate in hydrogen bonding and other interactions, influencing the compound’s overall activity and efficacy.

Comparación Con Compuestos Similares

Research Findings and Gaps

- Similarity Metrics : lists compounds with 70–90% structural similarity to the target, based on CAS-referenced databases. These analogs share halogenated nitrile cores but differ in substituent patterns .

- Data Limitations : Experimental data (e.g., melting point, exact solubility) for the target compound is sparse in publicly available literature.

Actividad Biológica

2,5-Dibromo-3-fluorophenylacetonitrile (CAS No. 1807182-51-9) is a compound of interest due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant case studies, highlighting its implications in medicinal chemistry.

Chemical Structure and Properties

The molecular structure of this compound includes a phenyl ring substituted with two bromine atoms and one fluorine atom, along with an acetonitrile functional group. This configuration is significant for its interaction with biological targets.

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The presence of halogen atoms enhances the compound's lipophilicity and potential binding affinity to biological macromolecules, which can affect enzyme activity and cellular signaling pathways.

Anticancer Properties

Recent studies have demonstrated the compound's potential as an anticancer agent. For instance, it was evaluated for cytotoxicity against several cancer cell lines, including A549 (lung adenocarcinoma), SW-480 (colorectal cancer), and MCF-7 (breast cancer). The findings indicated that this compound exhibits significant antiproliferative effects:

| Cell Line | IC50 (µM) |

|---|---|

| A549 | 5.9 ± 1.7 |

| SW-480 | 2.3 ± 0.91 |

| MCF-7 | 5.65 ± 2.33 |

These values suggest that the compound is more effective than standard treatments like Cisplatin in certain contexts .

Apoptotic Induction

The compound has also been shown to induce apoptosis in cancer cells. In a dose-dependent manner, it increased early and late apoptotic cell populations significantly at higher concentrations (10 µM and 15 µM), demonstrating its potential as a therapeutic agent in oncology .

Case Studies

- Cytotoxic Evaluation : A study focused on synthesizing quinazoline-pyrimidine hybrids showed that derivatives containing similar structural motifs to this compound exhibited promising cytotoxicity against various cancer cell lines. The study emphasized the importance of chemical substitutions in enhancing biological activity .

- Mechanistic Insights : Another research article highlighted the compound's ability to intercalate into DNA, disrupting replication processes and leading to cell death in rapidly dividing cells such as cancer cells . This mechanism is crucial for understanding how halogenated compounds can be leveraged in drug design.

Q & A

Basic Research Question

- Storage : Keep at 0–6°C in airtight, light-resistant containers to prevent photodegradation and hydrolysis of the nitrile group .

- Handling : Use inert atmospheres (gloveboxes) during synthesis to avoid moisture ingress .

- Safety : Halogenated compounds may release toxic fumes upon decomposition; ensure fume hood usage .

How can crystallographic or spectroscopic methods differentiate para vs. meta substitution in derivatives?

Advanced Research Question

- X-ray crystallography : Directly visualizes substitution patterns (e.g., bromine at positions 2 and 5) .

- NOESY NMR : Detects spatial proximity between protons (e.g., coupling between H-4 and H-6 in meta derivatives) .

- Coupling constants : In ¹H NMR, meta-substituted protons exhibit smaller J values (~2 Hz) compared to para (~8 Hz) .

What strategies minimize byproduct formation during cyano-group functionalization?

Advanced Research Question

- Stoichiometry : Use a 10–20% excess of nucleophiles (e.g., Grignard reagents) to ensure complete nitrile conversion .

- Purification : Flash chromatography with silica gel or reverse-phase HPLC removes unreacted starting materials .

- Reaction monitoring : In-situ FTIR tracks nitrile consumption (disappearance of ~2200 cm⁻¹ peak) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.